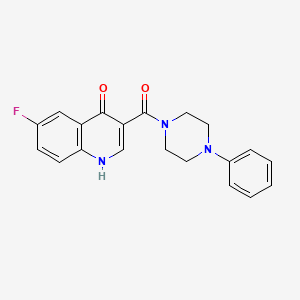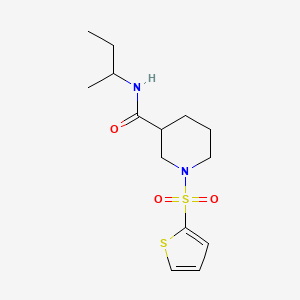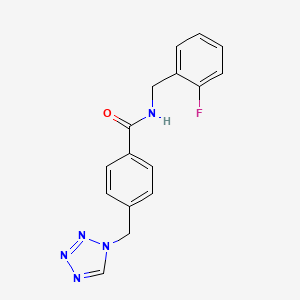![molecular formula C21H17N5O2S2 B4501268 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4501268.png)
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Übersicht
Beschreibung
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a useful research compound. Its molecular formula is C21H17N5O2S2 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide is 435.08236715 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study focused on the synthesis of novel sulphonamide derivatives, including compounds with structural similarities to the queried compound, demonstrated good antimicrobial activity. Notably, specific derivatives exhibited high activity against various microbial strains. Theoretical calculations, such as HF/6-31G(d) and DFT B3LYP/6-31G(d), were utilized to analyze the compounds' electronic structures, providing insights into their reactivity and interaction with biological targets (Fahim & Ismael, 2019).
Anticancer Potential
Derivatives of the compound have been synthesized and evaluated for their anticancer activity. A study highlighted the synthesis of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. These derivatives were tested against human lung adenocarcinoma cells and showed selective cytotoxicity, indicating their potential as anticancer agents. The study's findings contribute to the development of new therapeutic agents targeting cancer cells (Evren et al., 2019).
Antioxidant Activity
Research into the antioxidant properties of related compounds revealed that synthesized derivatives exhibited significant antioxidant activity. Theoretical and experimental approaches, including molecular docking studies and in vitro antioxidant assays, were employed to evaluate the compounds' efficacy. These findings suggest the potential of these derivatives in combating oxidative stress-related diseases (Hossan, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-29-16-4-2-14(3-5-16)17-6-7-20(28)26(25-17)12-19(27)24-21-23-18(13-30-21)15-8-10-22-11-9-15/h2-11,13H,12H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNUQSMWBFBVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(dimethylamino)sulfonyl]-N-[1-(4-fluorophenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4501192.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4501198.png)
![2-(1-methyl-4-piperidinyl)-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}acetamide](/img/structure/B4501203.png)

![N-[1-(3,4-diethoxyphenyl)ethyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B4501220.png)

![cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B4501227.png)
![N-(1H-benzimidazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4501242.png)
![N~4~-[4-(4-morpholinyl)benzyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B4501243.png)
![1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4501262.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B4501265.png)
![1-methyl-N-[2-methyl-3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B4501276.png)
![3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4501280.png)
